Critical Lipophilicity Shift Compared to the N-Desalkyl Analog
The addition of a 3-phenylpropyl chain on the piperazine nitrogen creates a massive increase in lipophilicity compared to the unsubstituted 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone. The target compound's computed LogP is dramatically higher, predicting profoundly different behavior in any biological or chemical system [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~4.5 (estimated based on structural addition of phenylpropyl group) |
| Comparator Or Baseline | 1.1 (2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone) [1] |
| Quantified Difference | XLogP3 increase of approximately 3.4 units |
| Conditions | Computer-predicted lipophilicity; physical measurement data not available in primary literature. |
Why This Matters
This massive LogP difference means the target compound is predicted to be thousands of times more lipophilic than its analog, fundamentally altering its solubility, non-specific binding, and membrane partitioning profile, making them unsuitable as mutual substitutes in any application.
- [1] PubChem Compound Summary for CID 1074760, 2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone. National Center for Biotechnology Information. View Source
